4-(2-Methoxyphenoxy)piperidine structure elucidation
4-(2-Methoxyphenoxy)piperidine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 4-(2-Methoxyphenoxy)piperidine
Introduction
4-(2-Methoxyphenoxy)piperidine is a heterocyclic compound featuring a piperidine ring linked to a methoxy-substituted phenyl group via an ether linkage. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol .[1][2] This molecule serves as a crucial building block and intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting neurological disorders.[3] Given its role in drug discovery and development, the unambiguous confirmation of its chemical structure is paramount for ensuring the identity, purity, and quality of synthesized materials.
This guide presents a comprehensive, multi-technique analytical workflow for the structural elucidation of 4-(2-methoxyphenoxy)piperidine. It is designed for researchers, analytical scientists, and drug development professionals, providing not just procedural steps but also the underlying scientific rationale for each experimental choice. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we can achieve a self-validating system that confirms the molecular structure with the highest degree of confidence.
The Analytical Strategy: An Integrated Approach
The structural confirmation of a novel or synthesized molecule is never reliant on a single technique. Instead, it requires a cohesive strategy where each analytical method provides a unique and complementary piece of the structural puzzle. Our approach begins with determining the molecular mass and elemental formula, proceeds to identify the functional groups present, and culminates in mapping the precise connectivity of every atom in the molecule.
The logical flow of this process is visualized below.
Caption: Analytical workflow for structure elucidation.
Part 1: Molecular Weight and Formula Confirmation via Mass Spectrometry
Expertise & Rationale: Mass spectrometry is the foundational step, providing the molecular weight of the compound. We employ Electrospray Ionization (ESI) as it is a "soft" ionization technique ideal for polar molecules like 4-(2-methoxyphenoxy)piperidine, minimizing fragmentation during ionization and yielding a clear protonated molecular ion, [M+H]⁺.[4] Tandem MS (MS/MS) is then used to induce fragmentation in a controlled manner, revealing key structural motifs.[5]
Experimental Protocol: ESI-MS/MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.
-
Ionization Mode: Set the instrument to positive ion mode.
-
Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the precursor ion [M+H]⁺.
-
Product Ion Scan (MS/MS): Isolate the precursor ion and perform a product ion scan by inducing fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., N₂ or Ar). Optimize collision energy to generate a rich fragmentation spectrum.[4]
Data Presentation: Predicted Mass and Fragments
| Ion Description | Predicted m/z | Rationale |
| [M+H]⁺ | 208.13 | Protonated parent molecule (C₁₂H₁₈NO₂⁺).[6] |
| [M+Na]⁺ | 230.11 | Sodium adduct, common in ESI.[6] |
| Fragment 1 | 123.08 | Loss of the piperidine ring (C₅H₁₀N), resulting in the methoxyphenoxy cation. |
| Fragment 2 | 99.10 | Cleavage of the ether bond, resulting in the protonated 4-hydroxypiperidine cation. |
| Fragment 3 | 84.08 | Fragmentation of the piperidine ring, often leading to a stable iminium ion.[4] |
The detection of the protonated molecule at m/z 208.13 provides strong evidence for the molecular formula C₁₂H₁₇NO₂. The fragmentation pattern gives initial, valuable clues about the major structural components—the methoxyphenyl group and the piperidine moiety.
Part 2: Functional Group Identification via Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The presence of an ether, a secondary amine, and an aromatic ring in 4-(2-methoxyphenoxy)piperidine will produce a series of characteristic absorption bands.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the neat sample (if liquid or oil) or a KBr pellet (if solid) directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-600 cm⁻¹.
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Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis to subtract atmospheric (CO₂, H₂O) contributions.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |
| 3350–3310 | Secondary Amine (N-H) | Stretch | A single, sharp band confirms the R₂N-H structure of the piperidine ring.[7][8] |
| ~3050 | Aromatic C-H | Stretch | Indicates the presence of the phenyl ring. |
| ~2950-2800 | Aliphatic C-H | Stretch | Corresponds to the piperidine and methoxy CH groups. |
| 1600, 1495 | Aromatic C=C | Bend | Characteristic absorptions for the benzene ring. |
| ~1250 | Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretch | Strong band indicating the Ar-O-C linkage.[9] |
| 1250–1020 | Aliphatic Amine (C-N) | Stretch | Confirms the C-N bonds within the piperidine structure.[7] |
| 910-665 | Secondary Amine (N-H) | Wag | A broad band further supporting the presence of the N-H group.[7] |
The IR spectrum provides a confirmatory fingerprint, aligning perfectly with the proposed structure by identifying the secondary amine, the aromatic ether, and the aliphatic components.
Part 3: Definitive Structure Mapping via NMR Spectroscopy
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for structure elucidation, providing unambiguous evidence of atomic connectivity through the analysis of chemical shifts, signal multiplicities, and coupling constants.[10] A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) allows for the complete assignment of all proton and carbon signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signal corresponding to the N-H proton will disappear, confirming its assignment.[8]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments.
-
2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to confidently map proton-proton and proton-carbon connectivities.
Data Presentation: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label (See Structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| Hₐ-Hₑ | 6.8 – 7.2 | m | 4H | - | Aromatic Protons |
| Hf | ~4.3 | m | 1H | - | Piperidine C4-H (methine) |
| Hg | ~3.85 | s | 3H | - | Methoxy Protons (-OCH₃) |
| Hh, Hi | 2.8 – 3.2 | m | 4H | - | Piperidine C2-H₂, C6-H₂ (adjacent to N) |
| Hj, Hk | 1.8 – 2.2 | m | 4H | - | Piperidine C3-H₂, C5-H₂ |
| Hl | ~1.7 | br s | 1H | - | Amine Proton (N-H) |
Data Presentation: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label (See Structure) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C1, C2 | 145 - 155 | Aromatic Carbons (C-O) |
| C3-C6 | 110 - 125 | Aromatic Carbons (C-H) |
| C7 | 72 - 78 | Piperidine C4 (methine, C-O) |
| C8 | ~55.9 | Methoxy Carbon (-OCH₃) |
| C9, C12 | 43 - 48 | Piperidine C2, C6 (adjacent to N) |
| C10, C11 | 30 - 35 | Piperidine C3, C5 |
The combination of ¹H and ¹³C NMR data provides a complete and detailed map of the molecule's carbon-hydrogen framework, confirming the specific arrangement of the methoxyphenoxy group at the 4-position of the piperidine ring.
Caption: Final Elucidated Structure with Atom Labeling.
Part 4: Orthogonal Verification via Chromatographic Analysis
Expertise & Rationale: Chromatographic techniques like HPLC are essential for verifying the purity of the sample. Spectroscopic analysis assumes a pure compound; impurities can introduce extraneous signals and lead to incorrect structural assignments. A reversed-phase HPLC method provides an orthogonal check on sample integrity.[11][12]
Experimental Protocol: RP-HPLC-UV
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 275 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of a single major peak, which would indicate high purity.
Conclusion
The structural elucidation of 4-(2-methoxyphenoxy)piperidine is successfully and reliably achieved through a systematic and integrated analytical approach. Mass spectrometry confirms the molecular weight of 207.27 g/mol and the elemental formula of C₁₂H₁₇NO₂. FTIR spectroscopy validates the presence of key functional groups, including the secondary amine, aromatic ether, and aliphatic systems. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of atomic connectivity, confirming the precise arrangement of all atoms. This self-validating workflow ensures the highest level of scientific integrity and is an essential component of quality control and research in the field of drug development.
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